(Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate
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Description
(Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A significant application of the chemical structure related to (Z)-ethyl 2-(5-(4-bromobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate lies in the synthesis of novel organic compounds with potential pharmacological properties. For instance, the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives involves reactions with substituted benzaldehydes, leading to 5-arylmethylidene derivatives. These derivatives, upon further treatment, yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, indicating a method for constructing complex molecules with potential bioactivity (Tverdokhlebov et al., 2005).
Potential Anticancer Applications
Research exploring the biological activities of thiazolidinone derivatives has identified their potential as anticancer agents. A novel synthesis involving thiazolidinone and its reaction with dimethylformamide-dimethylacetal has been elucidated, resulting in compounds with moderate cytotoxic activity against cancer cells. This underscores the chemical's role in developing new therapeutic agents (Mabkhot et al., 2019).
Antimicrobial Activity
Another crucial application is in the synthesis of compounds with antimicrobial properties. The reaction of 2-cyano-3-oxobutanethioamide with ethyl 3-aryl-2-bromopropanoates and dialkyl acetylenedicarboxylates has generated a combinatorial library of new thiazolidinone derivatives. Some of these derivatives have shown significant activity against gram-positive bacteria such as Staphylococcus aureus, surpassing the activity of reference drugs like ceftriaxone, suggesting their utility in addressing antibiotic resistance (Horishny & Matiichuk, 2020).
Antioxidant and Antitumor Evaluations
Further investigations into thiazolidinone derivatives have also revealed their antioxidant and antitumor potential. Synthesis of new thiazolidine and thiazolidinone derivatives and their subsequent evaluation for antioxidant and antitumor activities have provided promising results. Some derivatives displayed significant activities, highlighting their potential in developing new therapeutic agents for cancer treatment and prevention (Gouda & Abu‐Hashem, 2011).
Properties
IUPAC Name |
ethyl (2Z)-2-[5-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-4-14(2)5-11-17)20(26)19(29-21)12-15-6-8-16(23)9-7-15/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEMCIGAOMTJBB-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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